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Compound of Interest

Compound Name: Fenbutatin oxide

cat. No.: B1672490

An In-depth Technical Guide to the Mechanism of Action of Fenbutatin Oxide

Executive Summary

Fenbutatin oxide is an organotin acaricide that functions as a highly specific and potent
inhibitor of mitochondrial F1Fo-ATP synthase. Its mechanism of action involves the direct
binding to the FO subunit of this enzyme complex, effectively blocking the proton translocation
required for ATP synthesis. This disruption of oxidative phosphorylation leads to a rapid
depletion of cellular energy, resulting in paralysis and death of the target mite species. This
guide provides a detailed examination of the biochemical pathways, molecular interactions, and
experimental methodologies used to characterize the action of fenbutatin oxide.

Introduction to Fenbutatin Oxide

Fenbutatin oxide, chemically known as bis][tris(2-methyl-2-phenylpropyl)tin] oxide, is a non-
systemic acaricide with contact and stomach action.[1] It has been widely utilized in agriculture
to control a broad spectrum of phytophagous mites on various crops, including fruit trees, nuts,
and ornamentals.[2] Classified by the Insecticide Resistance Action Committee (IRAC) under
Group 12B, it is recognized as an inhibitor of mitochondrial ATP synthase.[3] Its unique mode of
action and low risk of cross-resistance with other acaricide classes have made it a valuable tool
in integrated pest management (IPM) programs.

Core Mechanism of Action: Inhibition of Oxidative
Phosphorylation
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The primary biochemical function of fenbutatin oxide is the inhibition of oxidative
phosphorylation, the metabolic pathway that uses energy released by the oxidation of nutrients
to produce adenosine triphosphate (ATP).[1][4] By targeting ATP synthase, the terminal
enzyme complex in this pathway, fenbutatin oxide effectively halts the production of the cell's
main energy currency.[4] This leads to a catastrophic energy deficit within the organism's cells,
paralyzing its cardiovascular and respiratory systems.[4]

The process begins with the electron transport chain (ETC) on the inner mitochondrial
membrane, which pumps protons (H+) from the mitochondrial matrix into the intermembrane
space, creating a proton motive force. ATP synthase utilizes the energy of this electrochemical
gradient, allowing protons to flow back into the matrix through its channel. This proton flow
drives a mechanical rotation within the enzyme, catalyzing the phosphorylation of ADP to ATP.
Fenbutatin oxide disrupts this tightly coupled process by physically obstructing the proton
channel.

Molecular Target: The FO Subunit of ATP Synthase

The F1Fo-ATP synthase is a multi-subunit molecular motor composed of two main domains:
the F1 domain, which extends into the mitochondrial matrix and contains the catalytic sites for
ATP synthesis, and the Fo domain, which is embedded in the inner mitochondrial membrane
and functions as the proton channel.[5][6]

Research on organotin compounds, including the closely related tributyltin (TBT), indicates that
the specific target is the Fo domain.[7][8] More precisely, the binding site is located within the
ion channel of subunit 'a'.[7][9] Fenbutatin oxide, being highly hydrophobic, is believed to
accumulate within the lipid bilayer of the inner mitochondrial membrane.[10] From there, it can
access and bind to a site within the proton channel, sterically hindering the passage of protons.
[10] This blockage prevents the rotation of the c-ring, a critical component of the Fo motor,
thereby uncoupling the proton motive force from the catalytic activity of the F1 domain and
halting ATP synthesis.[10][11]
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Caption: Mechanism of ATP synthase inhibition by fenbutatin oxide.

Quantitative Data

While extensive research confirms the mechanism of action, specific kinetic data such as IC50
and Ki values for fenbutatin oxide are not readily available in the reviewed literature. However,
data for related organotin compounds and general toxicological studies provide a quantitative
context for its biological activity.

Physicochemical Properties

The physical and chemical characteristics of fenbutatin oxide are summarized below.
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Property Value Citation
Physical State White crystalline solid [2][4]
Molecular Weight 1053 g/mol [2][4]
Melting Point 138-145°C [2][4]
Insoluble in water (~5 x 10-°
/L); slightly soluble in acetone
Solubility o/L); slightly [2]
(~6 g/L), benzene (~140 g/L),
dichloromethane (~370 g/L)
Stable to sunlight; hydrolyzes
Stability in water to tris-(2-methyl-2- [2]

phenylpropyl)tin hydroxide

Toxicological Data

The acute toxicity of fenbutatin oxide has been evaluated in several animal models.

Species Route LD50 (mg/kg) Citation
Rat Oral 2631 [2]
Mouse Oral 1450 [2]
Rabbit Dermal >2000 [4]
Dog Oral >1500 [2]

Enzyme Inhibition Data

Specific IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for

fenbutatin oxide's effect on ATP synthase are not specified in the surveyed literature.

However, for the related organotin compound tributyltin chloride (TBT-CI), the apparent Ki for

inhibition of ATP hydrolysis by Na+-translocating ATP synthase was determined to be 200 nM.

[7][9] This value highlights the high potency of organotin compounds as ATP synthase

inhibitors.
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Biotransformation and Metabolism

Once ingested, fenbutatin oxide is metabolized into several derivatives. Studies involving
119Sn-labelled fenbutatin oxide in rats identified the major metabolites excreted in feces.[12]

o Parent Compound: Fenbutatin Oxide (hexakis(2-methyl-2-phenylpropyl)distannoxane)
e Major Metabolites in Rats:
o 1,3-dihydroxy-1,1,3,3-tetrakis(2-methyl-2-phenylpropyl)-distannoxane (IN-CG200)[12]
o [3,R-dimethylphenethylstannoic acid (SD 31723)[12]
o Degradation Products in Plants/Soil:
o Dihydroxy-bis-(2-methyl-2-phenylpropyl) stannane[4]
o 2-methyl-2-phenylpropyl stannonic acid[4]
o Inorganic tin[4]

A significant portion (86-96%) of the compound is excreted unchanged.[12]
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Caption: Biotransformation pathways of fenbutatin oxide.

Key Experimental Methodologies

The elucidation of fenbutatin oxide's mechanism of action relies on several key biochemical
and analytical techniques.

Assessment of ATP Synthase Inhibition

The inhibitory effect on ATP synthase can be measured by assessing either its forward
(synthesis) or reverse (hydrolysis) reaction.

o ATP Hydrolysis (ATPase) Assay: A common method involves isolating the F1 subunit or
using submitochondrial particles. The rate of ATP hydrolysis to ADP and inorganic phosphate
(Pi) is measured.[13]

o Phosphate Detection: The amount of Pi released over time can be quantified
spectrophotometrically using a colorimetric method (e.g., Fiske-Subbarow method).[14]
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o Coupled Enzyme Assay: The production of ADP can be coupled to other enzymatic
reactions that result in the oxidation of NADH, which is monitored as a decrease in
fluorescence or absorbance at 340 nm.[13]

Analysis of Mitochondrial Respiration

High-resolution respirometry is used to assess the impact of fenbutatin oxide on overall
mitochondrial function in isolated mitochondria or intact cells.

e Oxygen Consumption Rate (OCR): An oxygen electrode or sensor is used to measure the
rate at which oxygen is consumed by the electron transport chain.[15] The protocol typically
involves measuring a basal OCR, followed by the sequential addition of various substrates
and inhibitors (e.g., ADP, oligomycin, FCCP) to probe different states of respiration.[16]
Fenbutatin oxide would be expected to decrease ADP-stimulated (State 3) respiration
without affecting the basal (State 4) rate, similar to the known ATP synthase inhibitor
oligomycin.

Metabolism Studies

The biotransformation of fenbutatin oxide is typically studied using radiolabeled compounds.

« Radiolabeling and Tracing: Fenbutatin oxide containing a tin isotope (e.g., 119Sn) is
administered to test animals.[2]

o Sample Collection and Extraction: Feces and urine are collected, and tissues are harvested
at various time points. Metabolites are extracted using organic solvents.[2][12]

o Chromatographic Separation: Techniques like Thin-Layer Chromatography (TLC) or Gas-
Liquid Chromatography (GLC) are used to separate the parent compound from its
metabolites.[2][12]

« |dentification: Metabolites are identified by comparing their chromatographic behavior to that
of known reference standards.[12]
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Caption: General experimental workflow for assessing ATP synthase inhibition.

Conclusion

The mechanism of action for fenbutatin oxide is a clear and specific process centered on the
inhibition of mitochondrial F1Fo-ATP synthase. By targeting the proton channel of the Fo
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subunit, it effectively decouples the proton motive force from ATP synthesis, leading to cellular
energy failure. This targeted action makes it an effective acaricide and provides a distinct
advantage in resistance management strategies. The methodologies outlined herein form the
basis for understanding and quantifying the potent bioenergetic disruption caused by this
organotin compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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